MAO‑B Inhibition: Comparison with a 6‑Methylcoumarin‑Quinoline Analog
The target compound inhibits human membrane‑bound MAO‑B with an IC50 of 8.60×10³ nM, as measured in insect cell membranes using kynuramine as substrate [1]. By contrast, a structurally analogous hybrid bearing a 6‑methyl‑3‑carboxamidocoumarin scaffold linked to a quinoline‑8‑ol moiety (compound 9c in the comparator series) showed no meaningful MAO‑B inhibition under comparable assay conditions, directing its activity profile primarily toward cholinesterases and iron chelation [2]. This divergence illustrates how the 4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl substitution pattern, coupled with the 7‑methoxyquinoline head group, can confer a biochemical fingerprint that is absent in closely related hybrids.
| Evidence Dimension | MAO‑B inhibition (IC50) |
|---|---|
| Target Compound Data | 8.60×10³ nM |
| Comparator Or Baseline | Coumarin‑quinoline hybrid 9c (8‑hydroxyquinoline linked to 6‑methyl‑3‑carboxamidocoumarin): no significant MAO‑B inhibition reported |
| Quantified Difference | Target compound shows measurable MAO‑B engagement; comparator is essentially inactive at this target |
| Conditions | Human membrane‑bound MAO‑B expressed in insect cell membranes; kynuramine → 4‑hydroxyquinoline conversion monitored by fluorescence spectrophotometry |
Why This Matters
Researchers requiring a coumarin‑quinoline hybrid with detectable MAO‑B activity for CNS‑targeted screening should select this compound over hybrids that lack this property.
- [1] BindingDB entry BDBM50450825 / CHEMBL4218690, accessed 2026. Inhibition of human membrane-bound MAO-B. View Source
- [2] Duarte Y, Fonseca A, Gutiérrez M, et al. Novel Coumarin‑Quinoline Hybrids: Design of Multitarget Compounds for Alzheimer's Disease. ChemistrySelect. 2019;4(2):551‑558. DOI:10.1002/slct.201803222 View Source
